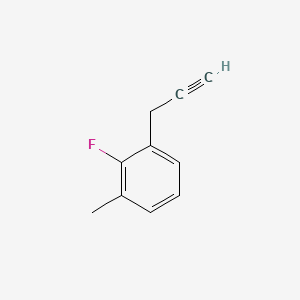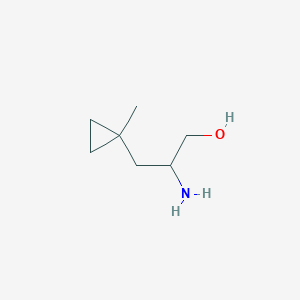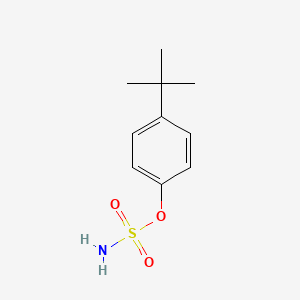![molecular formula C15H14O B13601318 1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is an organic compound that features a biphenyl group attached to a propenol moiety
准备方法
Synthetic Routes and Reaction Conditions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and propenol groups .
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol often involves the isomerization of propylene oxide in the presence of a lithium phosphate catalyst. This method is favored due to its simplicity, high yield, and lack of corrosive by-products .
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Results in substituted biphenyl derivatives
科学研究应用
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
相似化合物的比较
Similar Compounds
Prop-2-en-1-ol: A simpler analog with similar reactivity but lacking the biphenyl group.
Propargyl alcohol: Contains an alkyne functional group and exhibits different reactivity compared to 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol.
1-Phenyl-2-propen-1-ol: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties.
属性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11,15-16H,1H2 |
InChI 键 |
APDSCJVKWOBAFZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


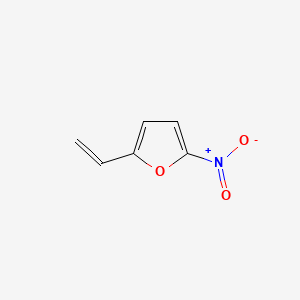
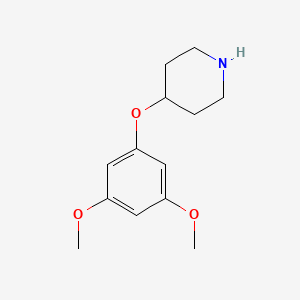
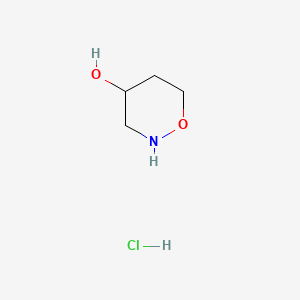
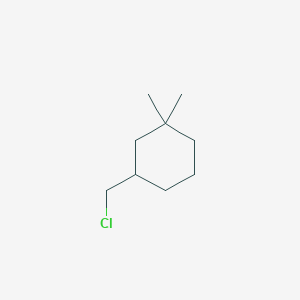
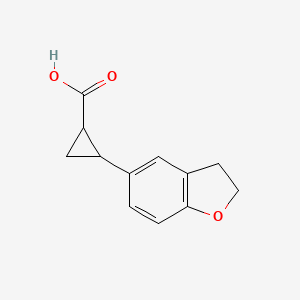

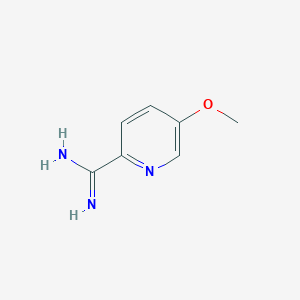
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
